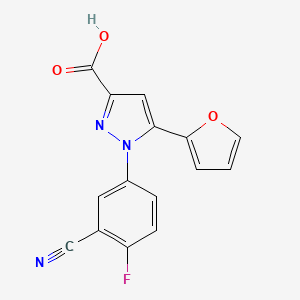![molecular formula C10H5N3O B15207238 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features both oxazole and nitrile functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the cyanomethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ortho-aminophenol with a suitable nitrile can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile groups can participate in coordination with metal ions or act as electrophilic sites for nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the cyanomethyl and carbonitrile groups, making it less versatile in certain reactions.
Oxazole: Similar ring structure but without the benzene fusion, leading to different chemical properties.
Benzimidazole: Contains nitrogen in place of oxygen in the ring, resulting in different reactivity and applications.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is unique due to the combination of the oxazole ring with cyanomethyl and carbonitrile groups
Propriétés
Formule moléculaire |
C10H5N3O |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
6-(cyanomethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3H2 |
Clé InChI |
DHHXOWYECBLWNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC#N)OC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
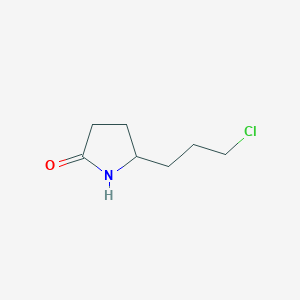
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
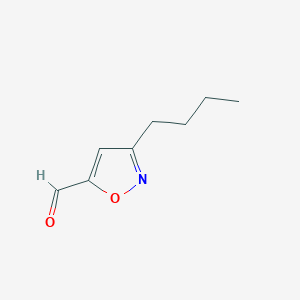
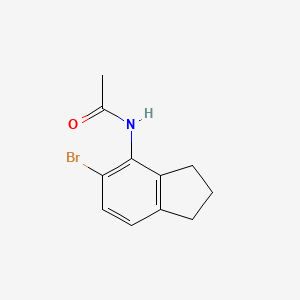
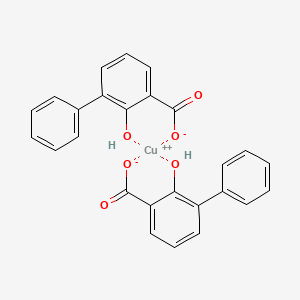
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)


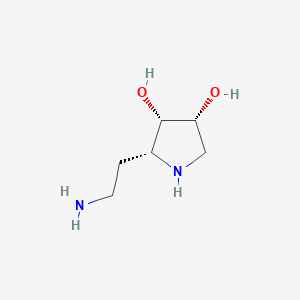
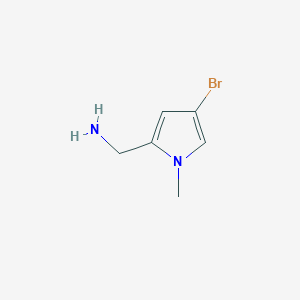
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
